molecular formula C8H5NOS3 B11667950 (5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11667950
M. Wt: 227.3 g/mol
InChI Key: XXEBTKBRSLSLSF-UTCJRWHESA-N
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Description

(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of thiophene derivatives with thioamide compounds under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thiazole ring into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiophene or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might act as enzyme inhibitors or interact with specific biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzothiazole: Another sulfur-containing heterocycle with applications in rubber vulcanization and as a corrosion inhibitor.

    Thiazole: A simpler heterocyclic compound that serves as a core structure in many biologically active molecules.

    Thiophene: A sulfur-containing aromatic compound used in the synthesis of various pharmaceuticals and materials.

Uniqueness

(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of a thiophene ring and a thiazole ring with a sulfanyl group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H5NOS3

Molecular Weight

227.3 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H5NOS3/c10-7-6(13-8(11)9-7)3-5-1-2-12-4-5/h1-4H,(H,9,10,11)/b6-3-

InChI Key

XXEBTKBRSLSLSF-UTCJRWHESA-N

Isomeric SMILES

C1=CSC=C1/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

C1=CSC=C1C=C2C(=O)NC(=S)S2

Origin of Product

United States

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